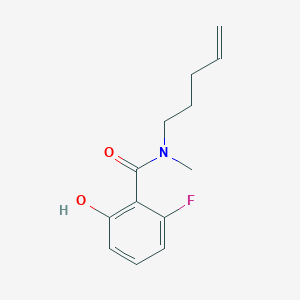
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring using a fluorinating agent such as Selectfluor.
Hydroxylation: Introduction of the hydroxyl group at the 6-position using a hydroxylating agent like hydrogen peroxide.
Amidation: Formation of the amide bond by reacting the intermediate with N-methyl-N-pent-4-enylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-fluoro-6-oxo-N-methyl-N-pent-4-enylbenzamide.
Reduction: Formation of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylamine.
Substitution: Formation of 2-methoxy-6-hydroxy-N-methyl-N-pent-4-enylbenzamide.
Aplicaciones Científicas De Investigación
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its target proteins, leading to increased efficacy. The hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-6-hydroxybenzamide: Lacks the N-methyl-N-pent-4-enyl group, resulting in different biological activity.
6-hydroxy-N-methyl-N-pent-4-enylbenzamide: Lacks the fluorine atom, leading to reduced stability and bioavailability.
2-fluoro-N-methyl-N-pent-4-enylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
Uniqueness
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which together enhance its stability, bioavailability, and binding affinity to target proteins. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-4-5-9-15(2)13(17)12-10(14)7-6-8-11(12)16/h3,6-8,16H,1,4-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZNUMBYOLQQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC=C)C(=O)C1=C(C=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
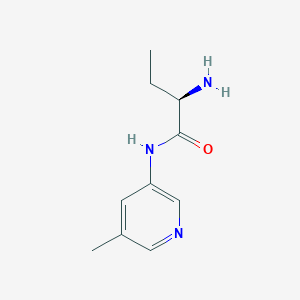
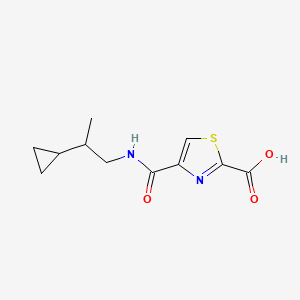
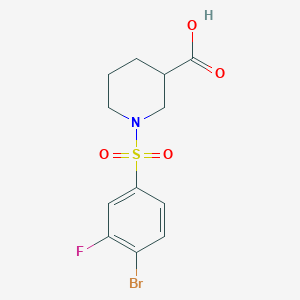
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)

![N-[(4-bromophenyl)methyl]pyrimidin-2-amine](/img/structure/B6632512.png)
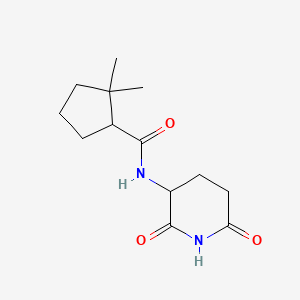
![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)

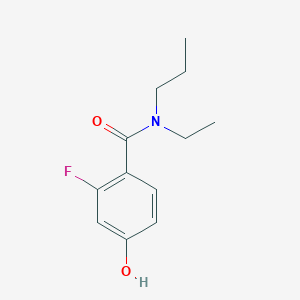
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)
